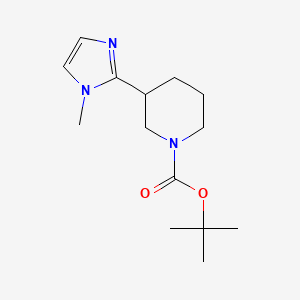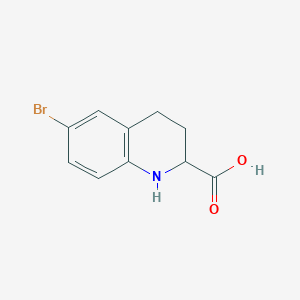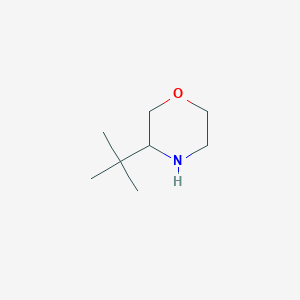
Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate
説明
Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a piperidine ring. The presence of the tert-butyl group and the carboxylate ester functionality makes this compound unique and versatile in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate . Common synthetic routes include:
Imidazole Synthesis: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and an aldehyde in the presence of a catalyst.
Piperidine Formation: The piperidine ring can be formed through the cyclization of a linear precursor containing the appropriate chain length and functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the imidazole ring to its corresponding N-oxide.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the imidazole and piperidine rings, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation Products: N-oxides of imidazole derivatives.
Reduction Products: Reduced forms of the imidazole ring or other functional groups.
Substitution Products: Various substituted imidazole and piperidine derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules containing imidazole and piperidine rings. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties. Industry: It is utilized in the development of new materials and chemical processes due to its unique structural features.
作用機序
The mechanism by which Tert-butyl 3-(1-methyl-1H-imidazol-2-YL)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Imidazole derivatives: Other imidazole-containing compounds, such as clemizole and metronidazole, share similar structural features and biological activities.
Piperidine derivatives: Compounds like piperidine itself and its various substituted derivatives are structurally related.
Uniqueness: The presence of both the imidazole and piperidine rings, along with the tert-butyl and carboxylate ester groups, distinguishes this compound from others in its class. This combination of functional groups provides unique chemical and biological properties that are not found in simpler analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
tert-butyl 3-(1-methylimidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-5-6-11(10-17)12-15-7-9-16(12)4/h7,9,11H,5-6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJZQRMETIQNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129041 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-71-8 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(1-methyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenebutanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaR)-](/img/structure/B3227079.png)

![Benzenepropanoic acid, alpha-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B3227103.png)
![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)-](/img/structure/B3227113.png)
![3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B3227117.png)





![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)


